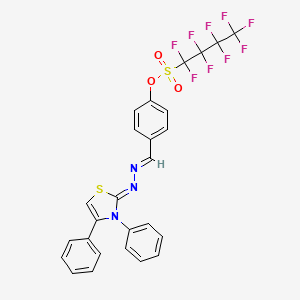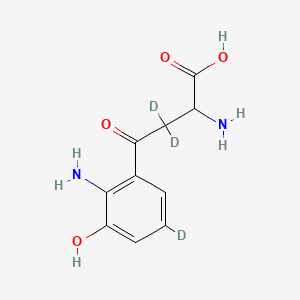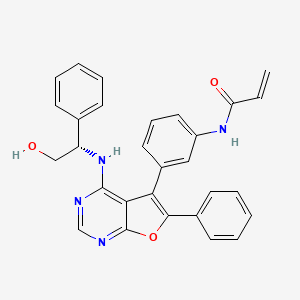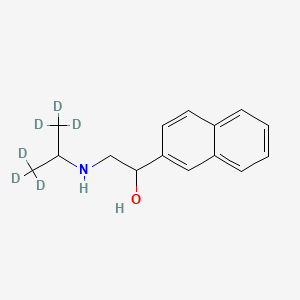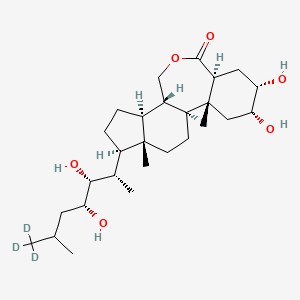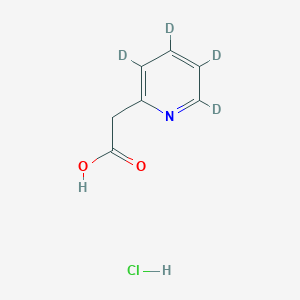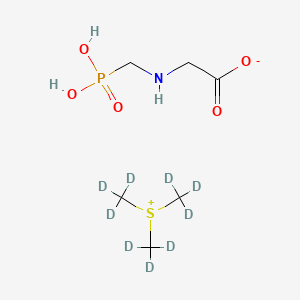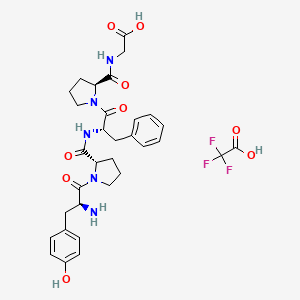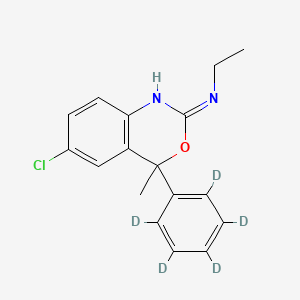
m-PEG37-Propargyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
m-PEG37-Propargyl is a polyethylene glycol (PEG)-based compound that serves as a linker in the synthesis of proteolysis-targeting chimeras (PROTACs). It contains an alkyne group, which allows it to participate in click chemistry reactions, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC). This compound is widely used in research for its ability to facilitate the selective degradation of target proteins by leveraging the ubiquitin-proteasome system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction typically requires a catalyst, such as potassium hydroxide, and is carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of m-PEG37-Propargyl follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure the consistency and quality of the final product. The reaction conditions are optimized to maximize yield and minimize impurities.
Analyse Des Réactions Chimiques
Types of Reactions
m-PEG37-Propargyl primarily undergoes click chemistry reactions, specifically CuAAC. This reaction involves the addition of an azide group to the alkyne group of this compound, forming a stable triazole ring .
Common Reagents and Conditions
The CuAAC reaction requires a copper catalyst, typically copper sulfate, and a reducing agent, such as sodium ascorbate. The reaction is carried out in an aqueous or organic solvent at room temperature .
Major Products Formed
The major product formed from the CuAAC reaction of this compound is a triazole-linked conjugate. This product retains the polyethylene glycol backbone, which imparts solubility and biocompatibility to the conjugate .
Applications De Recherche Scientifique
m-PEG37-Propargyl is extensively used in scientific research, particularly in the development of PROTACs. These chimeric molecules are designed to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system. This approach has significant potential in the treatment of diseases caused by aberrant protein expression, such as cancer and neurodegenerative disorders .
In addition to its use in PROTACs, this compound is employed in various fields:
Mécanisme D'action
m-PEG37-Propargyl exerts its effects by participating in click chemistry reactions to form stable conjugates. In the context of PROTACs, the compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This dual-ligand structure facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its selective degradation .
Comparaison Avec Des Composés Similaires
m-PEG37-Propargyl is unique due to its polyethylene glycol backbone and alkyne functional group, which enable its use in click chemistry and PROTAC synthesis. Similar compounds include other PEG-based linkers and alkyne-functionalized molecules, such as:
m-PEG12-Propargyl: A shorter PEG-based linker with similar click chemistry reactivity.
m-PEG24-Propargyl: An intermediate-length PEG-based linker.
Azido-PEG37: A PEG-based linker with an azide functional group, used in complementary click chemistry reactions
These compounds share similar chemical properties but differ in their chain lengths and functional groups, which can influence their reactivity and applications.
Propriétés
Formule moléculaire |
C76H150O37 |
|---|---|
Poids moléculaire |
1656.0 g/mol |
Nom IUPAC |
3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-methoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]prop-1-yne |
InChI |
InChI=1S/C76H150O37/c1-3-4-78-7-8-80-11-12-82-15-16-84-19-20-86-23-24-88-27-28-90-31-32-92-35-36-94-39-40-96-43-44-98-47-48-100-51-52-102-55-56-104-59-60-106-63-64-108-67-68-110-71-72-112-75-76-113-74-73-111-70-69-109-66-65-107-62-61-105-58-57-103-54-53-101-50-49-99-46-45-97-42-41-95-38-37-93-34-33-91-30-29-89-26-25-87-22-21-85-18-17-83-14-13-81-10-9-79-6-5-77-2/h1H,4-76H2,2H3 |
Clé InChI |
ZTSWGMRIDFINCC-UHFFFAOYSA-N |
SMILES canonique |
COCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCC#C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


